
Ersodetug: A Novel Approach to
Hyperinsulinism Compared to Standard

Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TUG-2208

Cat. No.: B12380681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ersodetug (RZ358), an

investigational monoclonal antibody, with standard treatments for congenital and tumor-induced

hyperinsulinism. The information is supported by available clinical and preclinical data, with a

focus on quantitative outcomes and experimental methodologies.

Introduction to Ersodetug and Hyperinsulinism
Hyperinsulinism is a condition characterized by excessive insulin secretion, leading to severe

and persistent hypoglycemia. It can be congenital, due to genetic mutations affecting

pancreatic β-cell function, or acquired, often associated with insulin-producing tumors

(insulinomas) or non-islet cell tumors that secrete insulin-like growth factors (NICTH). Standard

treatments aim to control hypoglycemia but are often associated with significant side effects or

are not universally effective.

Ersodetug is a novel, fully human monoclonal antibody that acts as an allosteric modulator of

the insulin receptor. By binding to a unique site on the receptor, it attenuates downstream

signaling in the presence of high insulin or insulin-like growth factor levels. This mechanism

offers a targeted approach to managing hypoglycemia in various forms of hyperinsulinism.[1][2]
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Comparative Efficacy of Ersodetug and Standard
Treatments
The following tables summarize the available efficacy data for Ersodetug and current standard-

of-care treatments for congenital hyperinsulinism and tumor-induced hypoglycemia. It is

important to note that direct head-to-head comparative trials are limited as Ersodetug is still

under investigation.

Congenital Hyperinsulinism
Table 1: Efficacy of Treatments for Congenital Hyperinsulinism
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Treatment Efficacy Metric Reported Efficacy Source(s)

Ersodetug (RZ358)

Primary endpoints of

ongoing Phase 3

sunRIZE trial

(NCT04841961)

Change from baseline

in the average number

of hypoglycemia

events per week and

the average percent

time in hypoglycemia.

Topline results are

anticipated in

December 2025.

[4][5]

Diazoxide Response Rate

Pooled estimate of

71% (95% CI 50%–

93%) in patients with

hyperinsulinemic

hypoglycemia.[6]

Response is

dependent on the

underlying genetic

mutation and is often

ineffective in patients

with K-ATP channel

defects.[6][7]

[6][7]

Octreotide
Efficacy in Diazoxide-

Unresponsive Patients

In a study of 122

patients, octreotide

monotherapy had a

93% success rate in

maintaining blood

glucose levels.[8][9]

Another study showed

it effectively increased

blood glucose in all 25

children with

diazoxide-

unresponsive CHI.[10]

[8][9][10]
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Surgery

(Pancreatectomy)

Cure Rate (Focal

Disease)

Partial

pancreatectomy cures

approximately 97% of

patients with focal

congenital

hyperinsulinism.[11]

[11][12][13]

Outcome (Diffuse

Disease)

Near-total

pancreatectomy for

diffuse disease

resulted in 31% of

patients being

euglycemic, 20%

hyperglycemic, and

49% still requiring

treatment for

hypoglycemia at

hospital discharge.[11]

There is a long-term

risk of developing

diabetes.[12]

[11][12]

Tumor-Induced Hypoglycemia
Table 2: Efficacy of Treatments for Tumor-Induced Hypoglycemia
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Treatment Efficacy Metric Reported Efficacy Source(s)

Ersodetug (RZ358)

Expanded Access

Program (5 patients

with metastatic

insulin-producing

tumors)

4 out of 5 patients

achieved complete

discontinuation of

parenteral dextrose,

and one had a 50%

reduction. 3 patients

had a complete

resolution of

hypoglycemia within

two weeks.[14]

[14]

Primary endpoint of

ongoing Phase 3

upLIFT trial

(NCT06881992)

Proportion of

participants achieving

at least a 50%

reduction from

baseline in

intravenous glucose

infusion rate.[5][15]

[5][15]

Surgery (Tumor

Resection)
Cure Rate

Complete surgical

resection of the tumor

is curative for

hypoglycemia.[16][17]

[16][17]

Glucocorticoids
Prevention of

Hypoglycemia

Can be effective in

preventing

hypoglycemia when

tumor resection is not

feasible, although

recurrence can occur

with tumor

progression.[16][18]

[16][18]

Octreotide Response Rate

(Insulinoma)

Approximately 50% of

patients with

insulinoma may

benefit from octreotide

[19]
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to prevent

hypoglycemia.[19]

Signaling Pathway and Experimental Workflow
Ersodetug Mechanism of Action
Ersodetug functions by binding to an allosteric site on the insulin receptor, which is distinct from

the insulin binding site. This binding non-competitively inhibits the receptor's signaling cascade,

thereby reducing glucose uptake by peripheral tissues and mitigating hypoglycemia.

Target Cell (e.g., Hepatocyte, Myocyte)

Insulin Receptor

Downstream Signaling
(e.g., PI3K/Akt pathway)

Activates

Ersodetug

Binds to
allosteric site Inhibits

Insulin / IGF-2
Binds

Glucose Uptake
Promotes

Click to download full resolution via product page

Ersodetug's allosteric inhibition of the insulin receptor signaling pathway.

Clinical Trial Workflow: The upLIFT Study
The upLIFT clinical trial is a Phase 3 study evaluating the efficacy and safety of Ersodetug in

patients with tumor-induced hypoglycemia. The study employs a single-arm, open-label design.
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Patient Enrollment
(Tumor HI with uncontrolled hypoglycemia)

Screening Period
(up to 4 weeks)

Treatment Period (8 weeks)
Ersodetug 9 mg/kg weekly

+ Standard of Care

Open-Label Extension
(up to 3 years, optional)

Optional

End of Study Follow-up
(up to 20 weeks post-last dose)

Primary Endpoint Assessment:
≥50% reduction in IV glucose infusion rate

Click to download full resolution via product page

Workflow of the Phase 3 upLIFT clinical trial for Ersodetug.

Experimental Protocols
Detailed methodologies for the key studies cited are provided below.

Expanded Access Program for Ersodetug in Tumor
Hyperinsulinism

Study Design: An expanded access program for compassionate use of Ersodetug in patients

with refractory hypoglycemia due to metastatic insulin-producing tumors.

Participants: Five adult patients (2 male, 3 female) who required continuous parenteral

dextrose.

Intervention: Ersodetug was initiated at a dose of 6 or 9 mg/kg administered via a 30-minute

intravenous infusion every 1-2 weeks. The dose was titrated based on clinical response at

the physician's discretion.
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Efficacy Assessment: The primary outcome was the reduction or discontinuation of

parenteral dextrose and the resolution of hypoglycemia.[14]

Phase 3 upLIFT Clinical Trial (NCT06881992)
Study Design: A single-arm, open-label, pivotal Phase 3 trial.

Participants: Approximately 16 participants with insulinoma or non-islet cell tumors who have

uncontrolled hypoglycemia requiring continuous intravenous glucose.

Intervention: Ersodetug is administered at a dose of 9 mg/kg weekly for 8 weeks as an add-

on to the standard of care.

Primary Endpoint: The proportion of participants achieving at least a 50% reduction from

baseline in their intravenous glucose infusion rate (GIR).

Secondary Endpoints: Include the number of participants and time to discontinuation of GIR,

time to hospital discharge, and frequency of hypoglycemic events.[5][15][20]

Surgical Treatment of Congenital Hyperinsulinism
Study Design: A retrospective review of 500 patients with congenital hyperinsulinism who

underwent pancreatectomy.

Participants: 246 patients with focal HI, 202 with diffuse HI, 37 with atypical HI, and 15 with

insulinoma.

Intervention: Patients with focal HI underwent partial pancreatectomy, while those with

diffuse disease who were unresponsive to medical management had a near-total (98%)

pancreatectomy.

Outcome Measures: Cure rates for focal disease and glycemic control (euglycemia,

hyperglycemia, or continued need for hypoglycemia treatment) for diffuse disease were

assessed.[11][21]

Conclusion
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Ersodetug represents a promising targeted therapy for the management of hypoglycemia in

both congenital and tumor-induced hyperinsulinism. Its novel mechanism of action, acting as

an allosteric inhibitor of the insulin receptor, offers a potential advantage over existing

treatments, particularly for patients who are refractory to or cannot tolerate standard therapies.

While ongoing Phase 3 clinical trials will provide more definitive comparative efficacy and

safety data, preliminary results from expanded access programs are encouraging. The data

from the sunRIZE and upLIFT trials will be crucial in establishing the role of Ersodetug in the

treatment paradigm for these rare and serious conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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